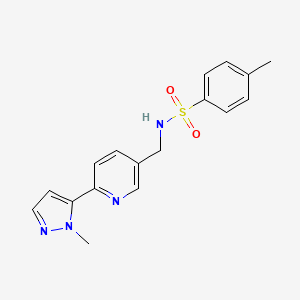

4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

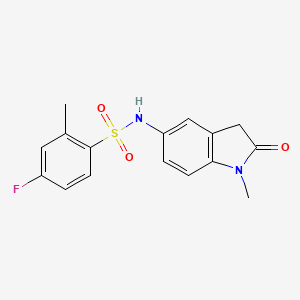

The compound "4-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide" is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. The structure of this compound suggests it may have potential as a pharmacological agent, given the presence of a pyrazole ring, which is often associated with anti-inflammatory and anticancer activities, and a pyridine moiety, which is a common structure in drugs that target various biological pathways .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves multi-step reactions starting with the formation of core heterocyclic structures followed by functionalization with various substituents to enhance biological activity. For instance, the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamide as anticancer agents involves the reaction of isonicotinic acid with 4-methyl benzene-1,2-diamine and subsequent reactions to introduce the sulfonyl group and other substituents . Although the exact synthesis of the compound is not detailed, it likely follows a similar synthetic strategy involving the formation of the pyrazole and pyridine rings followed by their integration into the benzenesulfonamide framework.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that confer specific properties and biological activities. Crystallographic studies of similar compounds reveal that these molecules can form intricate intermolecular interactions, such as hydrogen bonds and π-π stacking, which can influence their biological activity and pharmacokinetic properties .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including condensation, reduction, and functional group transformations, to yield a wide array of compounds with potential biological activities. For example, the synthesis of novel benzenesulfonamides often involves the reaction of intermediates with different substituted benzoyl chlorides or benzenesulfonyl chlorides to introduce new functional groups that can modulate the compounds' interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are crucial for their biological efficacy and safety. Computational methods, such as Density Functional Theory (DFT), are often employed to predict these properties and to understand the electronic structure of the molecules. These studies can also provide insights into the compounds' ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which are essential for drug development . Antimicrobial and cytotoxicity assays, such as disk diffusion and cell viability assays, are used to evaluate the biological activities of these compounds, with some showing significant activity against cancer cell lines and microbial strains .

Applications De Recherche Scientifique

Anticancer Activity

Research has shown that derivatives of benzenesulfonamide, including compounds with pyrazole, pyridine, and pyrazolopyrimidine moieties, exhibit promising anticancer activity. For example, compounds have been synthesized and evaluated for their efficacy against human tumor cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), showing potent cytotoxic effects. These studies highlight the structure-activity relationship, demonstrating that certain structural modifications can enhance anticancer properties. The potential of these compounds as anticancer agents is supported by their ability to induce cell cycle arrest and apoptosis, and in some cases, they have shown higher activity than standard drugs like Doxorubicin (Ghorab et al., 2014), (Hassan et al., 2017).

Antimicrobial and Antifungal Potential

Several studies have synthesized and evaluated the antimicrobial and antifungal potential of benzenesulfonamide derivatives. These compounds have been tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans, showing significant inhibitory activity. This suggests their potential as novel antimicrobial and antifungal agents, with some derivatives demonstrating potency comparable to existing treatments (Chandak et al., 2013), (Abbas et al., 2017).

Anti-inflammatory and Analgesic Properties

Research into the derivatives of benzenesulfonamide has also explored their anti-inflammatory and analgesic properties. Studies have found that certain derivatives can exhibit significant anti-inflammatory and analgesic effects without causing tissue damage, indicating their potential for development into therapeutic agents for inflammation-related conditions (Küçükgüzel et al., 2013).

Antimalarial Activity

Benzenesulfonamide derivatives have been evaluated for their antimalarial activity, showing effectiveness against Plasmodium falciparum. Compounds with specific substituents demonstrated low IC50 values, suggesting their potential as a basis for developing new antimalarial treatments (Silva et al., 2016).

Corrosion Inhibition

A novel application of benzenesulfonamide derivatives is in corrosion inhibition for mild steel in acidic environments. The compounds have shown high inhibition efficiency, making them promising for industrial applications to protect against corrosion (Mostfa et al., 2020).

Mécanisme D'action

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

Similar compounds have shown to have potent antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that they may have significant effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

4-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-13-3-6-15(7-4-13)24(22,23)20-12-14-5-8-16(18-11-14)17-9-10-19-21(17)2/h3-11,20H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYJCNIPLUNVHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=NN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol](/img/structure/B2524573.png)

![1-[[Dimethyl(oxo)-lambda6-sulfanylidene]amino]-3-fluorosulfonyloxybenzene](/img/structure/B2524576.png)

![5-Methyl-2-morpholino[1,6]naphthyridine](/img/structure/B2524579.png)

![N-(3,5-dimethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2524581.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524582.png)

![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2524589.png)

![3-{[3-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2524592.png)

![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2524593.png)